2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile
Overview
Description
It is a colorless to light yellow crystalline substance that is soluble in anhydrous alcohol but only slightly soluble in water . This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
It is often used in organic synthesis as a structural cultivator for secondary amines .
Mode of Action
It is known to be used in the synthesis of compounds containing secondary amine structures , suggesting it may interact with its targets through the formation of covalent bonds during synthesis.
Biochemical Pathways
As a structural cultivator for secondary amines , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a white to light yellow crystal that dissolves in anhydrous alcohol and is slightly soluble in water . This suggests that it may have good bioavailability when administered in an appropriate solvent.
Result of Action
As a structural cultivator for secondary amines , it likely contributes to the formation of various organic compounds.
Action Environment
The action of 2-(3,5,5-Trimethylcyclohex-2-enylidene)propanedinitrile can be influenced by environmental factors. For instance, it is known that ethanol is a better solvent for the condensation between isophorone and malononitrile compared to toluene . This suggests that the choice of solvent can significantly impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- have been associated with toxic effects such as liver damage and altered metabolic function. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites in the cell. The interaction of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- with metabolic enzymes highlights its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within the cell can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is crucial for its activity. This compound can be targeted to specific compartments or organelles within the cell, where it can exert its effects. For instance, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. The targeting of propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- to specific subcellular locations can be mediated by targeting signals or post-translational modifications .
Preparation Methods
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is typically synthesized through the reaction of (3,5,5-trimethylcyclohex-2-en-1-ylidene)ethanone with malononitrile under basic conditions . The reaction is carried out in anhydrous ethanol with sodium acetate trihydrate as a catalyst, and the mixture is heated to 80°C and stirred for about 12 hours . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Addition: It can participate in addition reactions, particularly with nucleophiles.
Common reagents used in these reactions include hydrogen, halogens, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, has several scientific research applications:
Biology: It is used in the synthesis of biologically active molecules.
Comparison with Similar Compounds
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is unique due to its specific structure and reactivity. Similar compounds include:
- 2-Cyclohexene-D1,a-malononitrile, 3,5,5-trimethyl-
- (3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile
- 3-Dicyanomethylene-1,5,5-trimethylcyclohex-1-ene
These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUBOZSGQFLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073440 | |
Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-44-7 | |
Record name | 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23051-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023051447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23051-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What makes (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile suitable for detecting sulfur dioxide derivatives?
A1: (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile, when coupled with 3-quinolinium carboxaldehyde, forms the basis of DCQN, a near-infrared (NIR) fluorescent probe. [] This probe capitalizes on the reactivity of the malononitrile derivative. Specifically, the presence of the electron-withdrawing cyano groups (-CN) in (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile enhances the reactivity of the adjacent carbon atom towards nucleophilic attack. This allows for a 1,4-nucleophilic addition reaction with bisulfite (HSO3-), a derivative of sulfur dioxide, leading to a structural change in the molecule and a subsequent shift in its fluorescence properties. []
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